molecular formula C22H26ClN3O4S B2788047 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride CAS No. 1189997-31-6

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride

Cat. No.: B2788047
CAS No.: 1189997-31-6
M. Wt: 463.98
InChI Key: OYOBCDMFBMKDAV-UHFFFAOYSA-N
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Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked to a sulfonylethyl-piperazine moiety.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c26-22(21-16-19-8-4-5-9-20(19)29-21)23-10-15-30(27,28)25-13-11-24(12-14-25)17-18-6-2-1-3-7-18;/h1-9,16H,10-15,17H2,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBCDMFBMKDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications: Benzofuran vs. Benzopyran

The compound in , N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride, shares a sulfonylethyl-piperazine sidechain but differs in its central heterocyclic ring (benzopyran vs. benzofuran). Key distinctions include:

  • Benzopyran : Contains a fused benzene and oxygen-containing pyran ring, which may enhance planarity and π-π stacking interactions.
  • Benzofuran : Features a fused benzene and furan ring, offering reduced steric hindrance and altered electronic properties.
Parameter Target Compound (Benzofuran) (Benzopyran)
Molecular Formula Not specified C₁₈H₂₄ClN₃O₅S
Molecular Weight Not specified 429.916 g/mol
Key Functional Groups Benzylpiperazine sulfonyl Ethylpiperazine sulfonyl

Piperazine Substituent Variations

highlights six benzofuran-2-carboxamide derivatives with piperazine/piperidine-based sidechains. Notable examples include:

Compound ID Substituent on Benzofuran Core Piperazine/Piperidine Modification Molecular Weight ([M + H]+)
60 4-(4-Methylpiperazinyl)phenyl Piperidin-4-ylmethyl 419.2
61 4-(4-Methylpiperazinyl)phenyl Piperidin-4-ylmethyl (modified) 433.3
63 4-(Diethylamino)phenyl Piperidin-4-ylmethyl 406.2
Key Observations:
  • 4-Benzylpiperazine vs. 4-Methylpiperazine (Compound 60) : The benzyl group in the target compound introduces greater steric bulk and aromaticity, which may enhance binding affinity to hydrophobic pockets in target proteins compared to methylpiperazine.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step optimization, including:

  • Coupling reactions : Benzofuran-2-carboxylic acid derivatives are coupled with piperazine-sulfonamide intermediates via carbodiimide-mediated amide bond formation, ensuring stoichiometric control to minimize side products .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C enhance reaction efficiency, while recrystallization from ethanol/2-propanol mixtures improves purity (yields: 45–85% reported for analogs) .
  • Analytical validation : Confirm purity (>95%) using 1H^1H/13C^{13}C NMR (e.g., δ 7.45–8.69 ppm for benzofuran protons) and high-resolution mass spectrometry (HRMS) .

Basic: How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm structural integrity?

Key NMR signals for structural validation include:

  • Benzofuran core : Aromatic protons at δ 7.2–7.6 ppm (doublets/triplets, J=7.88.2HzJ = 7.8–8.2 \, \text{Hz}) and a singlet for the furan C3 proton .
  • Piperazine moiety : Broad singlets at δ 2.5–3.5 ppm for N–CH2_2 groups, split into two sets (4H each) due to sulfonyl substitution .
  • Sulfonyl and ethyl linkers : SO2_2 group adjacent to ethyl chain protons (δ 3.3–3.5 ppm, m) and amide NH (δ 8.6–8.7 ppm, t) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting dopamine receptors?

  • Piperazine substitution : Analog studies show 2,3-dichlorophenyl or 2-methoxyphenyl groups on piperazine enhance D3 receptor affinity (e.g., Ki<10nMK_i < 10 \, \text{nM}) by optimizing hydrophobic interactions .
  • Benzofuran modifications : 5-Iodo or 3-methyl substituents increase metabolic stability but may reduce solubility; balance via hydrochloride salt formation .
  • Functional assays : Use radioligand binding (e.g., 3H^3H-spiperone) and cAMP inhibition in HEK-293 cells expressing D3 receptors to quantify antagonism .

Advanced: How can researchers resolve discrepancies in biological activity across experimental models?

  • Species variability : Test receptor homology (e.g., human vs. rodent D3 receptors) using molecular dynamics simulations to identify divergent binding pockets .
  • Solubility effects : Adjust formulation (e.g., DMSO/PEG-400 mixtures) to ensure consistent bioavailability in in vivo vs. in vitro models .
  • Data normalization : Report activity as % inhibition relative to positive controls (e.g., haloperidol) to standardize cross-study comparisons .

Advanced: What computational methods predict binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the benzofuran core/piperazine and D3 receptor residues (e.g., Phe346, Ser192) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-ethyl linker interactions with extracellular loops .
  • Free energy calculations : Apply MM-PBSA to estimate binding energy contributions (ΔG ~ -40 kcal/mol for high-affinity analogs) .

Methodological: How is metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate compound (1–10 µM) with human/rat microsomes (37°C, NADPH). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min (t1/2_{1/2} > 30 min desirable) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates; IC50_{50} > 10 µM indicates low drug-drug interaction risk .

Methodological: What synthetic routes optimize scalability for gram-scale production?

  • Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and reduce batch variability .
  • Catalyst recycling : Use immobilized Pd/C for Suzuki couplings (e.g., benzofuran iodination) to achieve >90% yield over 5 cycles .
  • Purification : Replace column chromatography with pH-selective crystallization (e.g., HCl salt precipitation at pH 4–5) .

Methodological: How is enantioselectivity evaluated for chiral intermediates?

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to resolve enantiomers (Rt_t: 12.3 vs. 14.7 min for R/S forms) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–250 nm to assign absolute configuration .

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